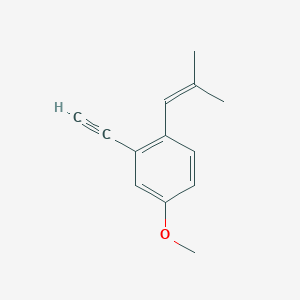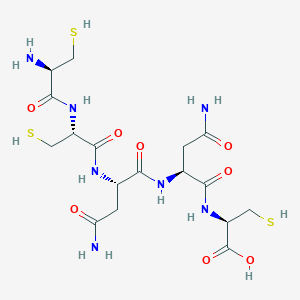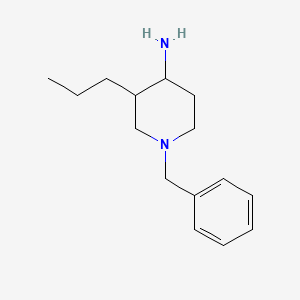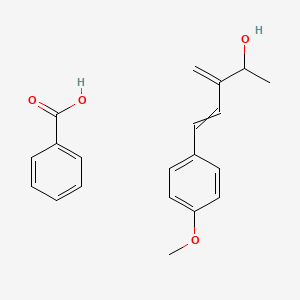
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is a sulfur-containing organic compound characterized by its unique structure with multiple thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the use of thiol-ene click chemistry, where thiol groups react with alkenes in the presence of a radical initiator. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Alkylated thiol derivatives are formed.
Wissenschaftliche Forschungsanwendungen
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of protein thiol-disulfide exchange reactions.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol involves its thiol groups, which can interact with various molecular targets. These interactions include:
Disulfide Bond Formation: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,10,13-Tetraoxapentadecane-1,15-diol: Similar structure but contains oxygen atoms instead of sulfur.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: Different core structure but similar functional group chemistry.
Uniqueness
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is unique due to its multiple thiol groups, which provide distinct reactivity and potential for forming multiple disulfide bonds. This makes it particularly valuable in applications requiring strong and specific interactions with thiol-reactive species.
Eigenschaften
CAS-Nummer |
805323-04-0 |
|---|---|
Molekularformel |
C11H24S7 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
1,3-bis[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]propane-2-thiol |
InChI |
InChI=1S/C11H24S7/c12-1-3-15-5-7-17-9-11(14)10-18-8-6-16-4-2-13/h11-14H,1-10H2 |
InChI-Schlüssel |
ACXBKRAWTDYVET-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCSCC(CSCCSCCS)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)


![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)


![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
